2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid
Description
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid is a bicyclic organic compound featuring a nitrogen atom (aza) at position 3, a ketone group (oxo) at position 4, and an acetic acid substituent at the 1-yl position of the bicyclo[3.1.1]heptane scaffold. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The rigid bicyclic structure enhances conformational stability, while the acetic acid group provides hydrogen-bonding capacity, making it suitable for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6(11)3-8-1-5(2-8)7(12)9-4-8/h5H,1-4H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOIBDTICZHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Biological Applications
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
- Recent studies have highlighted the potential of compounds with similar structures to inhibit NAAA, which plays a crucial role in inflammatory responses. By inhibiting this enzyme, compounds can help maintain higher levels of palmitoylethanolamide, an endocannabinoid with anti-inflammatory properties .
- The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic core can enhance the potency and selectivity of such inhibitors .
- Therapeutic Potential
- Agonist Activity on Orexin Receptors
Synthetic Applications
- Building Blocks for Complex Molecules
- Photochemical Reactions
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogs:
Physicochemical Properties
Biological Activity
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid, with the CAS number 2287282-52-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are often associated with various pharmacological activities. The molecular formula is , and its IUPAC name is as mentioned above.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related bicyclic compounds. For instance, research indicates that derivatives of azabicyclo compounds exhibit significant bactericidal effects against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | TBD | TBD |
The table above summarizes the antimicrobial efficacy of similar compounds, suggesting that this compound may possess comparable activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related studies, azabicyclo derivatives were tested against various cell lines, including L929 fibroblasts and A549 lung cancer cells.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 85% |
| Compound B | A549 | 50 | 90% |
| This compound | TBD | TBD | TBD |
The results indicate that many derivatives maintain high cell viability at therapeutic concentrations, suggesting a favorable safety profile.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several azabicyclo compounds against a panel of Gram-positive and Gram-negative bacteria. The findings indicated that certain structural modifications enhanced antibacterial potency significantly compared to existing antibiotics.
Study on Neuroprotective Effects
Another study explored the neuroprotective effects of azabicyclo derivatives in models of neurodegeneration. The results suggested that these compounds could modulate neurotransmitter levels and provide protective effects against neuronal death.
Q & A
Q. Table 1: Representative Physicochemical Data from Analogous Compounds
| Property | Value (Analogous Compound) | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ (tert-butyl analog) | HRMS, |
| Melting Point | 185–190°C | DSC, |
| LogP (Predicted) | 1.2 (ChemAxon) | Computational, |
Advanced Questions
What strategies are effective for achieving stereochemical control in the synthesis of this compound, particularly at the bicyclic core?
Methodological Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during bicyclic core formation to enforce enantioselectivity (e.g., 85% ee reported for [3.1.0] systems) .
- Asymmetric Catalysis : Rhodium-catalyzed cyclopropanation or enantioselective hydrogenation to control bridgehead stereochemistry .
- Crystallization-Induced Diastereomer Resolution : Separation of diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
Challenges : Steric hindrance at the bicyclic bridgehead complicates catalyst accessibility.
How can computational modeling (e.g., molecular docking, DFT) predict the biological activity and binding mechanisms of this compound with target enzymes or receptors?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., proteases, kinases) due to the compound’s bicyclic lipophilic core. AutoDock Vina or Schrödinger Suite are suitable tools .
- Binding Affinity Prediction : ΔG values < −7 kcal/mol suggest strong interactions. Analog studies show affinity for GABA receptors (Ki ~ 150 nM) .
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps, highlighting nucleophilic attack sites (e.g., oxo group) .
Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays.
What experimental approaches resolve contradictions in reported solubility and stability data for this compound under varying conditions?
Methodological Answer:
- Controlled Stability Studies :
- Solubility Enhancement :
- Co-Solvents : Test DMSO-water mixtures (10–90% v/v) for improved solubility.
- Salt Formation : Synthesize sodium or hydrochloride salts to increase aqueous solubility (e.g., 20 mg/mL for HCl salt analogs) .
Data Reconciliation : Use orthogonal methods (e.g., NMR, LC-MS) to confirm degradation products and solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
